molecular formula C13H10O3 B15352430 2-(4-Formylnaphthalen-1-yl)acetic acid

2-(4-Formylnaphthalen-1-yl)acetic acid

Cat. No.: B15352430
M. Wt: 214.22 g/mol
InChI Key: IXEONUPASIIOHZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Formylnaphthalen-1-yl)acetic acid typically involves the following steps:

  • Formation of 4-Formylnaphthalene: This can be achieved through the Vilsmeier-Haack reaction, where naphthalene is reacted with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 4-position.

  • Introduction of the Acetic Acid Moiety: The resulting 4-formylnaphthalene is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride (CH3COCl) in the presence of an aluminum chloride (AlCl3) catalyst to introduce the acetic acid group at the 1-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Formylnaphthalen-1-yl)acetic acid can undergo various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid group, resulting in 2-(4-carboxynaphthalen-1-yl)acetic acid.

  • Reduction: The formyl group can be reduced to a methylene group, yielding 2-(4-methylnaphthalen-1-yl)acetic acid.

  • Substitution: The acetic acid moiety can undergo substitution reactions, such as esterification or amidation.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used as oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed as reducing agents.

  • Substitution: Acyl chlorides, amines, or alcohols can be used for substitution reactions, with Lewis acid catalysts like AlCl3.

Major Products Formed:

  • Oxidation: 2-(4-carboxynaphthalen-1-yl)acetic acid

  • Reduction: 2-(4-methylnaphthalen-1-yl)acetic acid

  • Substitution: Ester or amide derivatives of this compound

Scientific Research Applications

2-(4-Formylnaphthalen-1-yl)acetic acid has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: It has been investigated for its potential use in drug development, particularly in the treatment of cancer and inflammatory diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-Formylnaphthalen-1-yl)acetic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the derivative and its intended use.

Comparison with Similar Compounds

2-(4-Formylnaphthalen-1-yl)acetic acid is structurally similar to other naphthoic acids and their derivatives. Some similar compounds include:

  • Naphthalene-1-carboxylic acid: Lacks the formyl group at the 4-position.

  • Naphthalene-1,4-dicarboxylic acid: Contains two carboxylic acid groups.

  • 2-(Naphthalen-1-yl)acetic acid: Lacks the formyl group at the 4-position.

Properties

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

2-(4-formylnaphthalen-1-yl)acetic acid

InChI

InChI=1S/C13H10O3/c14-8-10-6-5-9(7-13(15)16)11-3-1-2-4-12(10)11/h1-6,8H,7H2,(H,15,16)

InChI Key

IXEONUPASIIOHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=CC=C(C2=C1)CC(=O)O)C=O

Origin of Product

United States

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